![molecular formula C15H16N4O2S B2752035 2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 242472-17-9](/img/structure/B2752035.png)

2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

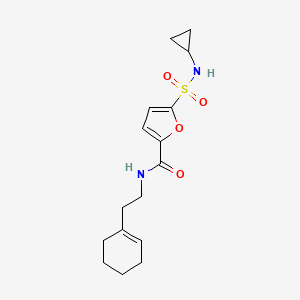

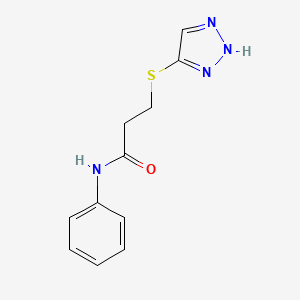

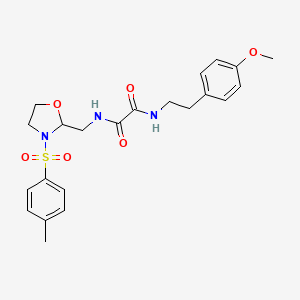

The compound “2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C16H18N4O2S . It has an average mass of 330.405 Da and a monoisotopic mass of 330.115051 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, a carbonyl group, a methyl group, a hydrazine group, and a carbothioamide group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 91.7±0.3 cm3. It has 6 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds. Its polar surface area is 106 Å2, and it has a molar volume of 252.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

This compound and its derivatives have been central to the synthesis of various heterocyclic compounds and coordination complexes, exhibiting potential for applications in dendrimer synthesis and as ligands in coordination chemistry. For instance, Darehkordi and Ghazi (2013) highlighted the synthesis of hydrazine and carbothioamide derivatives as precursors for a variety of heterocyclic compounds important for dendrimer synthesis (Darehkordi & Ghazi, 2013). Similarly, Chiriac and Codreanu (2022) discussed the potential of related compounds as coordinating agents for constructing coordination compounds with useful properties (Chiriac & Codreanu, 2022).

Coordination Chemistry and Anticancer Research

Compounds structurally related to the given chemical have been used to form coordination compounds with metals such as copper and nickel. Pakhontsu et al. (2014) reported that these complexes exhibited in vitro inhibitory effects against myeloid human leukemia HL-60 cancer cells, suggesting potential therapeutic applications (Pakhontsu et al., 2014).

Molecular Biology and Drug Design

The interaction of these compounds with biological macromolecules like DNA and proteins has been a subject of interest. Muralisankar et al. (2016) investigated copper(II)/nickel(II) complexes of a similar thiosemicarbazone derivative for DNA/protein binding, DNA cleavage, and cytotoxicity against lung cancer cell lines, highlighting their potential as anticancer agents (Muralisankar et al., 2016).

Antimicrobial and Antioxidant Research

The antimicrobial and antioxidant properties of thiosemicarbazone derivatives have also been explored. Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide showing excellent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).

Materials Science and Sensing Applications

In materials science, compounds with hydrazinecarbothioamide structures have been utilized in the development of optical probes for metal ions. Shi et al. (2016) developed a hydrazinecarbothioamide-derived probe for selective detection of Hg2+ and Ag+, demonstrating the utility of these compounds in environmental monitoring and chemical sensing (Shi et al., 2016).

Eigenschaften

IUPAC Name |

1-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-16-15(22)18-17-13(20)12-8-5-9-19(14(12)21)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H2,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVQQUSZZISHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)